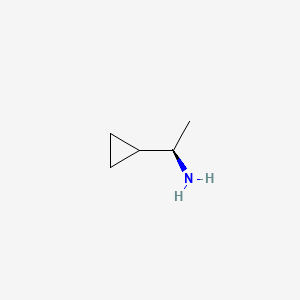
3-fluoro-1H-indazole
Overview
Description
3-Fluoro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various medicinal compounds
Mechanism of Action
Target of Action
3-Fluoro-1H-indazole, like other indazole derivatives, is known to interact with various biological targets. One of the primary targets of this compound is the phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular functions such as cell growth and survival .
Mode of Action
The interaction of this compound with its targets involves the formation of bonds with the active sites of these targets. For instance, in the case of PI3Kδ, this compound acts as a selective inhibitor, preventing the kinase from performing its function, thereby influencing cellular processes .
Biochemical Pathways
The action of this compound on PI3Kδ affects various biochemical pathways. By inhibiting PI3Kδ, this compound can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. This disruption can lead to the inhibition of cell growth and induction of apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and induction of apoptosis. By inhibiting PI3Kδ and disrupting the associated biochemical pathways, this compound can effectively suppress the proliferation of cells, particularly cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-fluoro-1H-indazole are largely influenced by its interactions with various biomolecules. For instance, indazole derivatives have been found to inhibit β3-adrenergic receptors
Cellular Effects
This compound may have significant effects on various types of cells and cellular processes. For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 µM
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, a hydrogen bond propelled mechanism has been proposed for the synthesis of 1H-indazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield this compound . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are also employed to improve yields and selectivity .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
3-Fluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
1H-Indazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
2-Fluoro-1H-indazole: Fluorine atom is positioned differently, affecting its reactivity and applications.
3-Chloro-1H-indazole: Chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness: 3-Fluoro-1H-indazole is unique due to the presence of the fluorine atom at the third position, which enhances its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWAWXBVLNWBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415983 | |
| Record name | 3-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66607-26-9 | |
| Record name | 3-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)


![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)







